

In Vitro Toxicology of Butylphenyl Methylpropional: A Technical Guide

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Compound of Interest

Compound Name: Butylphenyl methylpropional, (+)-

Cat. No.: B12648755

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This technical guide provides a comprehensive overview of the in vitro toxicological studies conducted on Butylphenyl methylpropional (p-BMHCA), also known by its trade name Lilial. Butylphenyl methylpropional is a synthetic fragrance ingredient that has been scrutinized by regulatory bodies due to its classification as a reproductive toxicant, leading to its prohibition in cosmetic products within the European Union as of March 2022.^{[1][2][3][4][5]} This document synthesizes key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Summary of In Vitro Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on Butylphenyl methylpropional, categorized by the toxicological endpoint.

Table 1: Cytotoxicity Studies

Assay Type	Cell Line	Concentration Range	Key Findings	Reference
Resazurin Assay	HeLa9903, MDA-kb2	1 nM - 100 µM	No negative effect on cell viability observed.	[6]
Not specified	HaCaT	Not specified	Induced a toxic effect on mitochondria, leading to decreased cell viability.	[7]
Resazurin Assay	Human renal tubular cells (RPTEC/TERT1)	Up to 50 µM	No nephrotoxic effect observed.	[6]

Table 2: Genotoxicity and Mutagenicity Studies

Assay Type	Test System	Metabolic Activation	Concentration Range	Key Findings	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	With & Without	Not specified	No evidence of mutagenic potential. Some equivocal findings in one study were not reproducible.	[7][8]
CHO/HPRT Mutation Assay	CHO-K1 cells	Not specified	Not specified	No mutagenic activity observed.	[6][7]
In Vitro Micronucleus Test	Human lymphocytes	Not specified	Not specified	Did not induce a relevant increase in micronucleated cells.	[8]
γH2AX Biomarker Assay	CHO-K1 & HeLa cells	Not specified	Not specified	Did not cause double-strand DNA breaks.	[6][7]
Gene Mutation Assay (Hprt locus)	Mammalian cells	Not specified	Not specified	Did not induce gene mutations.	[8]
2D Cell Genotoxicity Test	Not specified	Without	Not specified	Appeared to be genotoxic.	[1]
2D Cell Genotoxicity Test	Not specified	With	Not specified	No longer genotoxic with the introduction	[1]

of metabolic
enzymes.

Table 3: Endocrine Disruption Studies

Assay Type	Cell Line	Concentration Range	Key Findings	Reference
Estrogen Receptor (ER) Agonist Assay	MCF-7 (ER-positive human breast cancer)	Not specified	Weak estrogenic effect suggested; induced cell proliferation which was inhibited by an anti-estrogen.	[9]
Luciferase Reporter Assay (Estrogenic Activity)	HeLa9903	1 nM - 100 µM	No agonistic activity towards the estrogen receptor.	[6]
Luciferase Reporter Assay (Androgenic Activity)	MDA-kb2	1 nM - 100 µM	No agonistic activity towards the androgen receptor.	[6]
Estrogen/Androgen Receptor Binding Assay	Not specified	Not specified	Metabolites of Butylphenyl methylpropional did not show the ability to bind to estrogen or androgen receptors.	[6]

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature for assessing the toxicity of Butylphenyl methylpropional.

Bacterial Reverse Mutation Assay (Ames Test)

- Principle: This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*). The assay detects mutations that revert this defect, allowing the bacteria to grow on an amino-acid-deficient medium.
- Methodology:
 - Strains: Commonly used strains include *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA.
 - Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.
 - Exposure: The bacterial strains are exposed to various concentrations of Butylphenyl methylpropional, along with positive and negative controls, in a liquid suspension.
 - Plating: The suspension is mixed with molten top agar and poured onto minimal glucose agar plates.
 - Incubation: Plates are incubated for 48-72 hours at 37°C.
 - Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

In Vitro Micronucleus Test

- Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
- Methodology:

- **Cell Culture:** Human lymphocytes are cultured and stimulated to divide.
- **Exposure:** The dividing cells are exposed to Butylphenyl methylpropional at various concentrations. A vehicle control and a positive control are included.
- **Cytokinesis Block:** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Analysis:** The frequency of micronucleated cells (specifically in binucleated cells) is determined by microscopic examination. A significant increase in the number of micronucleated cells compared to the control indicates clastogenic or aneugenic activity.

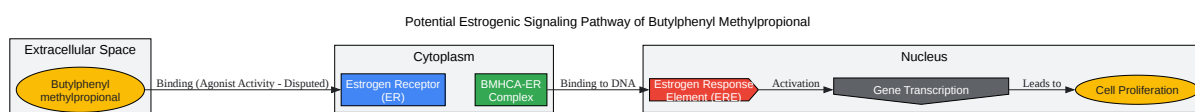
Luciferase Reporter Gene Assays for Endocrine Activity

- **Principle:** These assays use genetically modified cell lines that contain a reporter gene (e.g., luciferase) linked to a hormone response element. When a substance binds to the corresponding hormone receptor (e.g., estrogen receptor), it activates the transcription of the luciferase gene, leading to the production of light that can be quantified.
- **Methodology:**
 - **Cell Lines:** Specific cell lines are used for different receptors, such as HeLa9903 for the estrogen receptor and MDA-kb2 for the androgen receptor.
 - **Cell Plating:** Cells are seeded in multi-well plates and allowed to attach.
 - **Exposure:** The cells are then exposed to a range of concentrations of Butylphenyl methylpropional, as well as positive controls (e.g., 17 β -estradiol for estrogenic activity) and vehicle controls.
 - **Incubation:** After an appropriate incubation period, the cells are lysed.
 - **Luminescence Measurement:** A substrate for the luciferase enzyme is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

- Data Analysis: The luminescence signal is proportional to the activation of the hormone receptor. The results are typically expressed as a fold-induction over the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

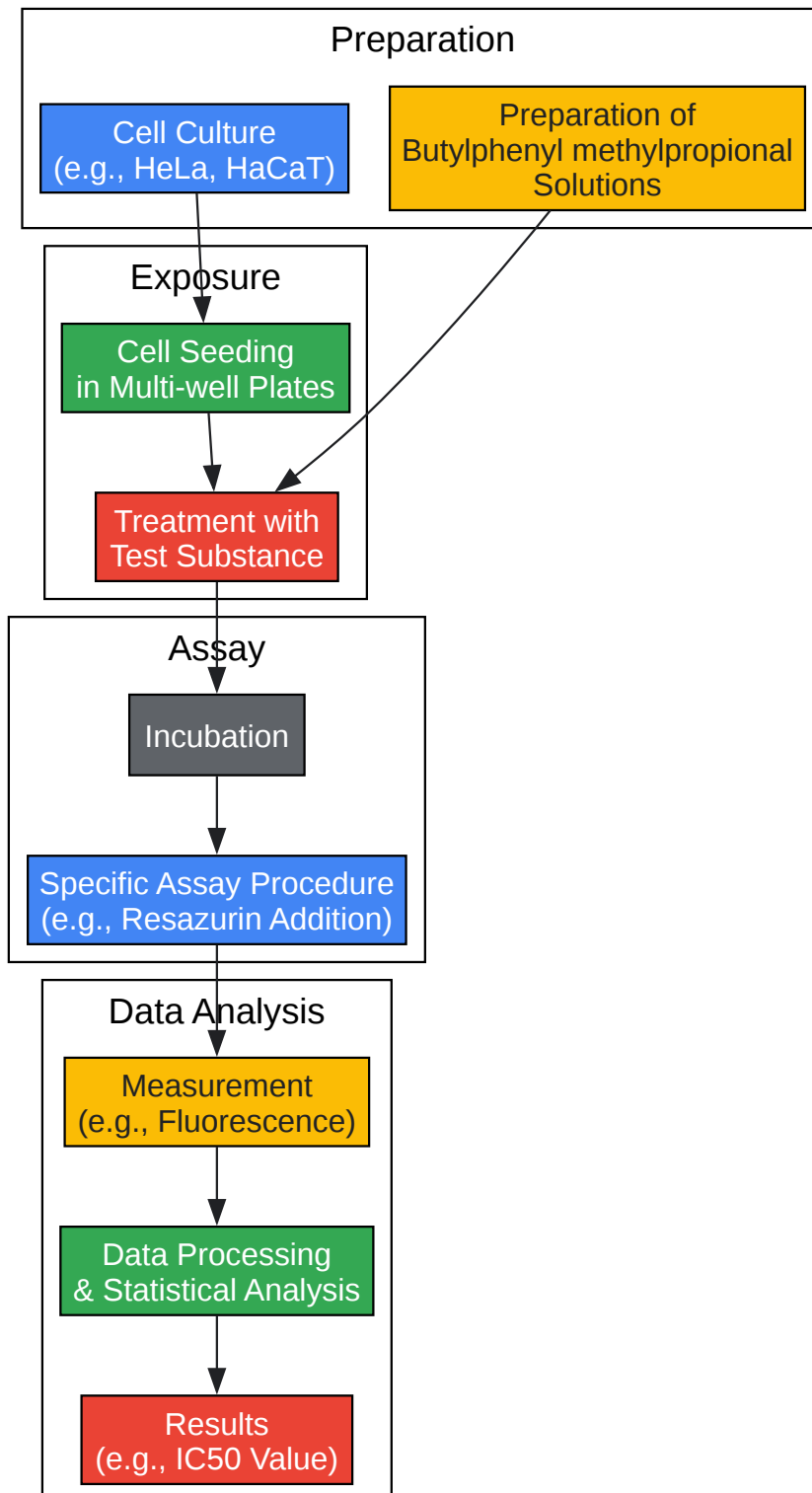
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro toxicology of Butylphenyl methylpropional.



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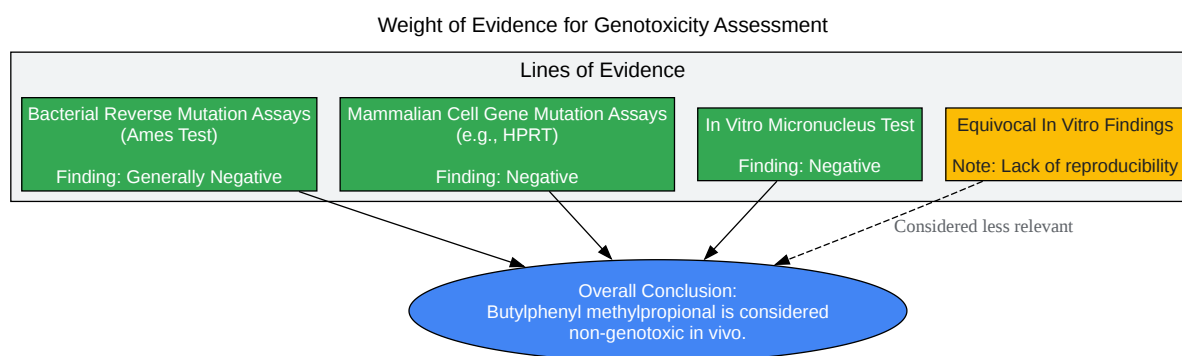
Caption: A diagram of the disputed estrogenic signaling pathway for Butylphenyl methylpropional.

General Workflow for In Vitro Cytotoxicity Testing



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Caption: A generalized workflow for conducting in vitro cytotoxicity assays.



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Caption: Logical flow of evidence for Butylphenyl methylpropional's genotoxicity assessment.

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